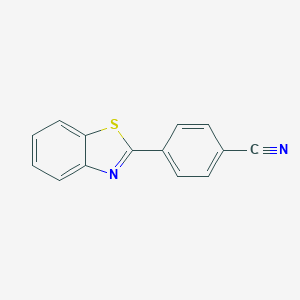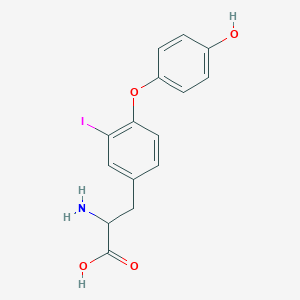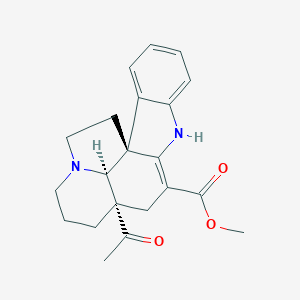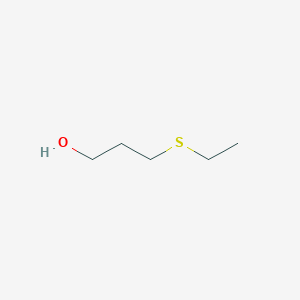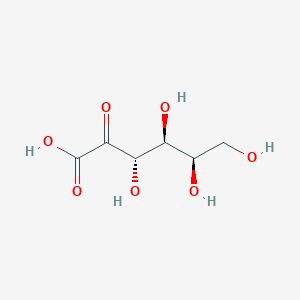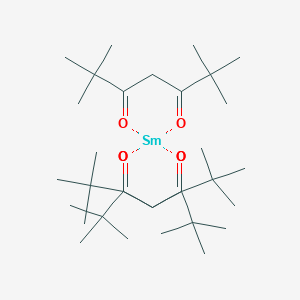
3-Hydroxy-2-methyl-4(3H)-pteridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-methyl-4(3H)-pteridinone, also known as 6-hydroxymethyl-7,8-dihydropterin, is a natural compound that plays a crucial role in various biological processes. It serves as a precursor for the synthesis of tetrahydrobiopterin, an essential cofactor for the enzymes involved in the biosynthesis of neurotransmitters, nitric oxide, and other important molecules. In recent years, this compound has gained significant attention due to its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of 3-hydroxy-2-methyl-4(3H)-pteridinone is primarily related to its role as a precursor for the synthesis of tetrahydrobiopterin. Tetrahydrobiopterin serves as a cofactor for the enzymes involved in the biosynthesis of neurotransmitters, nitric oxide, and other important molecules. By providing the necessary cofactor, this compound plays a crucial role in the regulation of these important biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its role as a precursor for the synthesis of tetrahydrobiopterin. Tetrahydrobiopterin plays a crucial role in the biosynthesis of neurotransmitters, nitric oxide, and other important molecules. By providing the necessary cofactor, this compound plays a crucial role in the regulation of these important biological processes. Additionally, this compound has been shown to have antioxidant properties, making it a potential therapeutic agent for oxidative stress-related diseases such as Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-hydroxy-2-methyl-4(3H)-pteridinone in lab experiments is its role as a precursor for the synthesis of tetrahydrobiopterin. This allows researchers to study the regulation of important biological processes such as the biosynthesis of neurotransmitters, nitric oxide, and other important molecules. Additionally, this compound has been shown to have antioxidant properties, making it a potential therapeutic agent for oxidative stress-related diseases.
One of the limitations of using this compound in lab experiments is its potential instability under certain conditions. This can make it difficult to use in certain experimental setups, particularly those involving high temperatures or high concentrations of other chemicals.
Zukünftige Richtungen
There are several potential future directions for research involving 3-hydroxy-2-methyl-4(3H)-pteridinone. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the investigation of the antioxidant properties of this compound and its potential use as a therapeutic agent for oxidative stress-related diseases. Additionally, further research is needed to fully understand the role of this compound in the regulation of important biological processes such as the biosynthesis of neurotransmitters, nitric oxide, and other important molecules.
Synthesemethoden
The synthesis of 3-hydroxy-2-methyl-4(3H)-pteridinone can be achieved through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of 2-amino-4-hydroxy-6-methylpyrimidine with formaldehyde and subsequent reduction with sodium borohydride. On the other hand, microbial fermentation involves the use of microorganisms such as Escherichia coli or Bacillus subtilis to produce this compound from simple precursors.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-methyl-4(3H)-pteridinone has a wide range of applications in scientific research, particularly in the field of biochemistry and physiology. It is commonly used as a precursor for the synthesis of tetrahydrobiopterin, an important cofactor for the enzymes involved in the biosynthesis of neurotransmitters, nitric oxide, and other important molecules. Additionally, this compound has been shown to have antioxidant properties, making it a potential therapeutic agent for oxidative stress-related diseases such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
18106-58-6 |
|---|---|
Molekularformel |
C7H6N4O2 |
Molekulargewicht |
178.15 g/mol |
IUPAC-Name |
3-hydroxy-2-methylpteridin-4-one |
InChI |
InChI=1S/C7H6N4O2/c1-4-10-6-5(7(12)11(4)13)8-2-3-9-6/h2-3,13H,1H3 |
InChI-Schlüssel |
GUUUMWNQFTUMKI-UHFFFAOYSA-N |
SMILES |
CC1=NC2=NC=CN=C2C(=O)N1O |
Kanonische SMILES |
CC1=NC2=NC=CN=C2C(=O)N1O |
Synonyme |
3-Hydroxy-2-methyl-4(3H)-pteridinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



